2-Cyano-6-hydroxybenzothiazole
Overview
Description
2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .
Molecular Structure Analysis
The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Chemical Reactions Analysis
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .Physical And Chemical Properties Analysis
2-Cyano-6-hydroxybenzothiazole has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .Scientific Research Applications
Biochemistry: Bioluminescence Studies
Summary of Application
CHBT is a key synthetic intermediate in the biosynthesis of D-luciferin , which is used in bioluminescence studies for visualizing biological processes both in vitro and in vivo.
Methods of Application
CHBT is synthesized through catalytic Sandmeyer-type cyanation reactions and is then used to produce D-luciferin by condensation with cysteine . The bioluminescence is observed by adding the synthesized luciferin to a solution containing luciferase, ATP, and magnesium ions.
Results
The use of CHBT in bioluminescence has enabled real-time monitoring of cellular and molecular processes, with the intensity of light emission serving as a quantitative measure of the reaction .
Pharmacology: Drug Delivery Systems
Summary of Application
CHBT forms complexes with carriers like SCX6, which have shown effectiveness in delivering drug molecules to target cancerous cells .
Methods of Application
Encapsulation of CHBT with SCX6 is studied using various spectroscopic methods, including HR-MS and NMR .
Results
The CHBT–SCX6 complex demonstrated increased efficacy in killing cancerous cells, suggesting its potential as a drug delivery system .
Organic Synthesis: Chemical Labeling
Summary of Application
CHBT is utilized in site-specific labeling of proteins, particularly for terminal cysteine residues, which is crucial for studying protein structure and function .
Methods of Application
The CBT condensation reaction is employed for labeling proteins containing 1,2-aminothiol via reaction with CHBT .
Results
This method provides a high-efficiency, site-specific labeling technique, enhancing the accuracy of protein studies .
Analytical Chemistry: Chemical Analysis
Summary of Application
CHBT serves as a precursor for luciferin bioluminescence, which is a powerful tool for chemical analysis .
Methods of Application
CHBT is characterized by UV-vis absorption, steady-state, and time-resolved fluorescence spectroscopy for its analytical applications .
Results
The fluorescence properties of CHBT can be controlled by solvent and acidity, making it a versatile tool for analytical chemistry .
Environmental Science: Biological Imaging
Summary of Application
CHBT is used in the synthesis of firefly luciferin, which is a common substrate in biological imaging and environmental monitoring .
Methods of Application
Synthesis of CHBT involves Cu-catalyzed cyanation of precursors, followed by reaction with cysteine to produce luciferin .
Results
The synthesized luciferin is used in imaging techniques to study environmental impacts on biological systems .
Material Science: Nanotechnology
Summary of Application
In material science, CHBT is investigated for its potential in creating nanocomplexes for various applications, including drug delivery and material fabrication .
Methods of Application
Studies involve encapsulation techniques and analysis of electrostatic interactions between CHBT and nanocarriers .
Results
The formation of stable nanocomplexes with CHBT opens up new avenues for material science, particularly in the development of nanoscale materials .
These applications demonstrate the versatility of 2-Cyano-6-hydroxybenzothiazole in advancing research across multiple scientific disciplines. The compound’s role ranges from fundamental biochemical processes to innovative material science applications, highlighting its significance in scientific research.
Photocatalysis: Hydrogen Production
Summary of Application
CHBT has been explored for its potential in photocatalytic processes, particularly in the production of hydrogen, a clean energy source .
Methods of Application
The compound is used in experimental setups where it acts as a photocatalyst under specific light conditions to facilitate the splitting of water molecules into hydrogen and oxygen .
Results
Studies have shown that CHBT can effectively catalyze the hydrogen production process, with the potential to reconsider temperature conditions for photocatalytic hydrogen production .
Fluorescent Probing: Biological Sensing
Summary of Application
CHBT’s unique fluorescence properties make it a promising candidate for use as a fluorescent probe in biological sensing applications .
Methods of Application
The fluorescence of CHBT is modulated through changes in solvent and acidity, allowing for the detection and measurement of various biological substances .
Results
The ability to control the fluorescence properties of CHBT through environmental changes has been demonstrated, suggesting its utility as a sensitive biological probe .
Computational Chemistry: Structural Analysis
Summary of Application
Computational studies of CHBT provide insights into its molecular structure and properties, aiding in the design of new compounds and materials .
Methods of Application
Density functional theory (DFT) and time-dependent DFT are used to calculate the electronic structure and predict the behavior of CHBT under different conditions .
Results
Theoretical studies have shown a significant correlation with experimental data, validating the computational models used for CHBT .
Chemical Synthesis: Intermediate for Luciferin
Summary of Application
CHBT serves as a crucial intermediate in the chemical synthesis of luciferin, which is widely used in bioluminescence research .
Methods of Application
The synthesis involves the transformation of 2-cyano-6-methoxybenzothiazole to CHBT by substituting the methoxy group with a hydroxy group .
Results
This method provides a cost-effective and efficient approach to synthesizing CHBT for luciferin production, suitable for large-scale applications .
Biotechnology: Enzyme Assays
Summary of Application
CHBT is used in the synthesis of luciferin β-glycosides, which are substrates for novel ultrasensitive enzyme assays .
Methods of Application
The compound is synthesized and then conjugated with sugars to create substrates that are highly sensitive to enzymatic activity .
Results
These substrates have enabled the development of highly sensitive assays that can detect minute enzymatic activities, enhancing the field of biotechnology .
Nanotechnology: Material Fabrication
Summary of Application
In nanotechnology, CHBT is investigated for its role in the fabrication of nanomaterials, which have applications in electronics and drug delivery .
Methods of Application
Studies focus on the interaction of CHBT with various nanocarriers and its encapsulation within nanomaterials .
Results
The research has led to the development of new nanocomplexes that incorporate CHBT, showing promise for future applications in material science .
Safety And Hazards
Future Directions
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .
properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVNBZDECKYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432318 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-hydroxybenzothiazole | |
CAS RN |
939-69-5 | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-hydroxybenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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